REACTION_CXSMILES
|
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].Cl.Cl[CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.[I-].[Na+].C[O-].[Na+]>CN(C=O)C>[N+:1]([C:4]1[N:5]([CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1NC=CN1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCOCC1
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between ethyl acetate (30 mL) and sat. NaHCO3 (aq.) (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) and solvent
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 3% methanol in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)CCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 638 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |